Dehydroandrosterone
Overview
Description
Dehydroandrosterone (DHA), also known as 5-dehydroandrosterone or isoandrostenolone, is an endogenous androgen steroid hormone . It is a steroid secreted by the adrenal gland with both estrogenic and androgenic properties .
Synthesis Analysis
Dehydroepiandrosterone (DHEA) is known as an intermediate in the synthesis of mammalian steroids . It is a potent uncompetitive inhibitor of mammalian glucose-6-phosphate dehydrogenase (G6PDH), but not the enzyme from plants and lower eukaryotes .Molecular Structure Analysis
The molecular formula of Dehydroandrosterone is C19H28O2 . It is the 3α-epimer of dehydroepiandrosterone (DHEA) and the 5(6)-dehydrogenated and non-5α-reduced analogue of androsterone .Chemical Reactions Analysis
Dehydroandrosterone functions as an endogenous precursor to more potent androgens such as testosterone and DHT . It has been found to possess some degree of androgenic activity in its own right, acting as a low affinity, weak partial agonist of the androgen receptor (AR) .Physical And Chemical Properties Analysis
Dehydroandrosterone has a molecular weight of 288.424 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 426.7±45.0 °C at 760 mmHg, and a flash point of 182.1±21.3 °C .Scientific Research Applications
Adrenal Function and Steroid Metabolism
Dehydroandrosterone (DHA) is recognized for its relationship with adrenal function. It is excreted in significant amounts by individuals with adrenal tumors, indicating its connection to normal adrenal cortical activity. Studies have explored this excretion after adrenal cortex stimulation, enhancing understanding of adrenal function (Ronzoni, 1952). Additionally, research on DHA metabolism confirms that it converts to androsterone and etiocholanolone, key components in understanding steroid hormone metabolism (Miller, Dorfman, & Miller, 1950).
Psychiatry and Neurological Functions
In psychiatry, DHA has been explored in cases of schizophrenia, schizoid psychopathy, and emotional immaturity, suggesting a potential role in psychiatric conditions (Strauss & Stevenson, 1955). Moreover, it's been studied for its conversion to androstenedione and testosterone in plasma, contributing to our understanding of sex hormone dynamics (Horton & Tait, 1967).
Immunological Impact
DHA has demonstrated immunomodulatory effects in postmenopausal women, potentially providing insights into its role in immune function. Studies have shown changes in T-cell populations and natural killer cell cytotoxicity, highlighting its potential in understanding and manipulating immune responses (Casson et al., 1993).
Endocrinology and Metabolic Processes
Research has also delved into the role of DHA in endocrinology, particularly in plasma androgen levels and their implications in conditions like schizophrenia (Tourney & Hatfield, 1972). Its inverse correlation with low-density lipoprotein-cholesterol in human fetal plasma suggests its significance in fetal development and potential in steroidogenesis (Parker et al., 1980).
Neuroprotection
DHA has shown neuroprotective properties against neurotoxin-induced cell death, particularly in hippocampal neurons. This could provide valuable insights into treatments for neurodegenerative diseases and brain health (Cardounel, Regelson, & Kalimi, 1999).
Safety And Hazards
Dehydroandrosterone is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . DHEA also might increase the risk of hormone-sensitive cancers, including prostate, breast, and ovarian cancers .
Future Directions
There is a growing body of evidence supporting the notion that DHEA is not just an overrated dietary supplement but a useful drug for some human diseases . Large-scale randomised controlled trials are needed to fine-tune the indications and optimal dosing protocols before DHEA enters routine clinical practice .
properties
IUPAC Name |
(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-HKQXQEGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177384 | |
Record name | Dehydroandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dehydroandrosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dehydroandrosterone | |
CAS RN |
2283-82-1 | |
Record name | Dehydroandrosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2283-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydroandrosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
Record name | Dehydroandrosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.